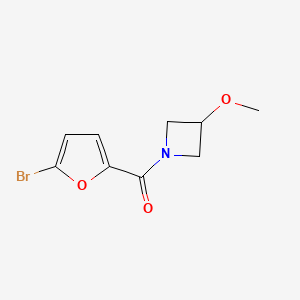
1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is an organic compound that features a unique combination of a brominated furan ring and an azetidine ring with a methoxy substituent
Preparation Methods
The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromofuran-2-carboxylic acid and 3-methoxyazetidine.
Formation of the Azetidine Ring: The activated carboxylic acid then reacts with 3-methoxyazetidine to form the desired product, this compound.
Chemical Reactions Analysis
1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and azetidine derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated furan derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine can be compared with other similar compounds, such as:
1-(5-Bromofuran-2-carbonyl)-3-methylthiourea: This compound also features a brominated furan ring but has a thiourea group instead of an azetidine ring.
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: This compound has a similar brominated furan ring but is coupled with isonicotinohydrazide.
The uniqueness of this compound lies in its combination of a methoxyazetidine ring with a brominated furan ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methoxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-11(5-6)9(12)7-2-3-8(10)14-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGTTZKJLSDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
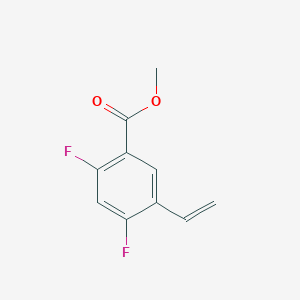
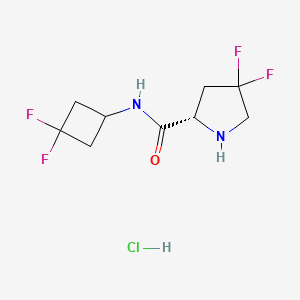
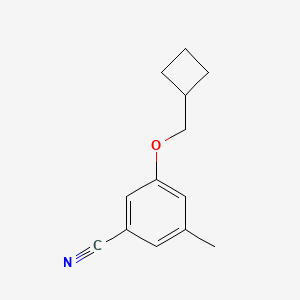
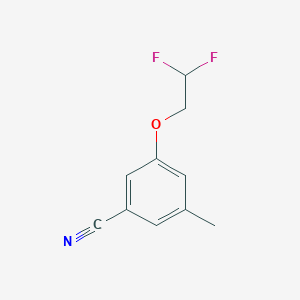

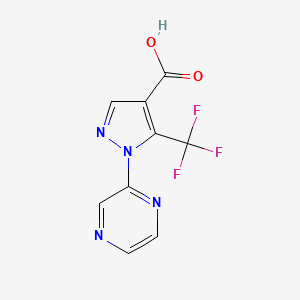
![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
![tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8154833.png)
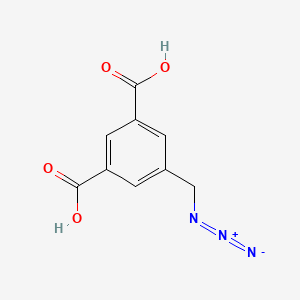
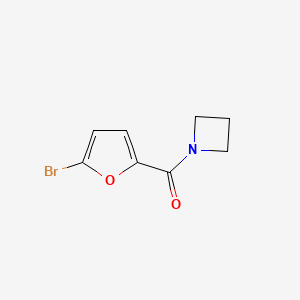
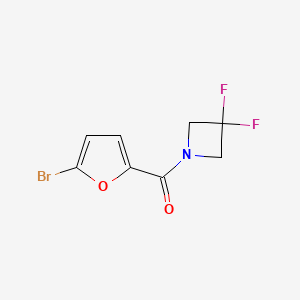
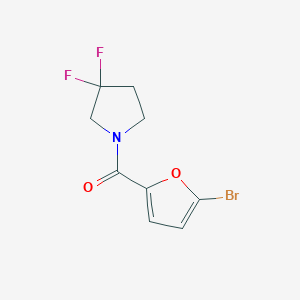

![2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154887.png)
